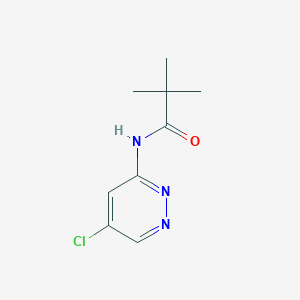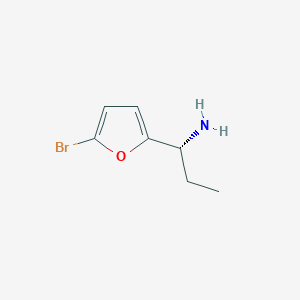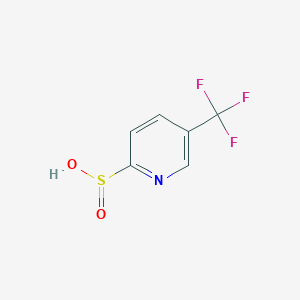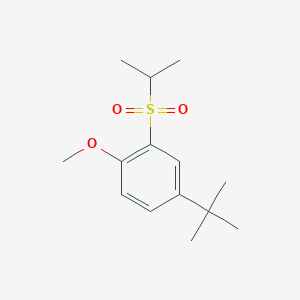
4-tert-Butyl-1-methoxy-2-(propane-2-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene is an organic compound that features a benzene ring substituted with tert-butyl, isopropylsulfonyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene typically involves multiple steps, starting from readily available precursors One common approach is to first introduce the tert-butyl group onto the benzene ring through Friedel-Crafts alkylationFinally, the methoxy group is introduced through methylation of the hydroxyl group on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene can be optimized using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or hydrocarbons .
Scientific Research Applications
4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene exerts its effects involves interactions with specific molecular targets. The tert-butyl and isopropylsulfonyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired effects in various applications .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the isopropylsulfonyl and methoxy groups.
2-tert-Butyl-4-methoxyphenol: Contains the tert-butyl and methoxy groups but lacks the isopropylsulfonyl group.
4-tert-Butyl-2-methylphenol: Similar but with a methyl group instead of the isopropylsulfonyl group.
Uniqueness
4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties.
Properties
CAS No. |
88041-70-7 |
|---|---|
Molecular Formula |
C14H22O3S |
Molecular Weight |
270.39 g/mol |
IUPAC Name |
4-tert-butyl-1-methoxy-2-propan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C14H22O3S/c1-10(2)18(15,16)13-9-11(14(3,4)5)7-8-12(13)17-6/h7-10H,1-6H3 |
InChI Key |
FYAAALAYDIZYOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(C=CC(=C1)C(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


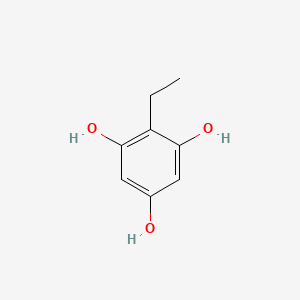
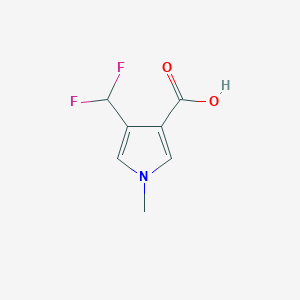

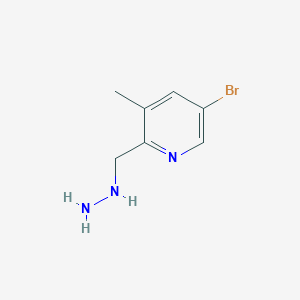
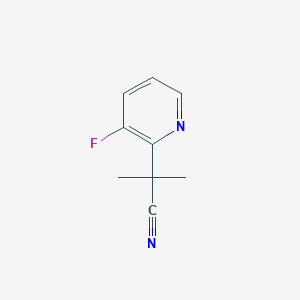
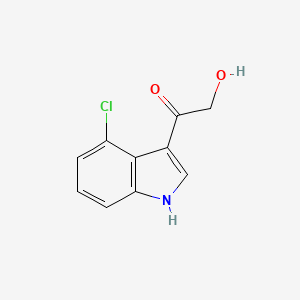

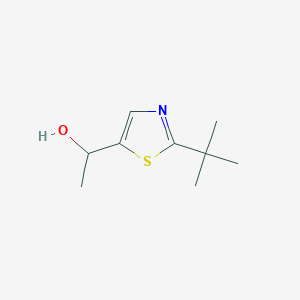
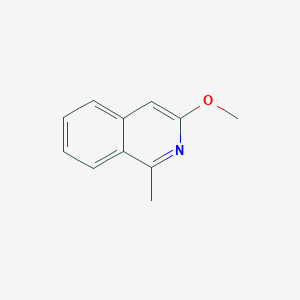

![Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15224443.png)
